7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one
CAS No.:
Cat. No.: VC17978295
Molecular Formula: C8H12O3
Molecular Weight: 160.20 g/mol
* For research use only. Not for human or veterinary use.
![7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one -](/images/structure/VC17978295.png)
Specification
Molecular Formula | C8H12O3 |
---|---|
Molecular Weight | 160.20 g/mol |
IUPAC Name | 7,7,9,9-tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one |
Standard InChI | InChI=1S/C8H12O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-6H2/i1D2,2D2 |
Standard InChI Key | VKRKCBWIVLSRBJ-LNLMKGTHSA-N |
Isomeric SMILES | [2H]C1(CC2(CC(C1=O)([2H])[2H])OCCO2)[2H] |
Canonical SMILES | C1CC2(CCC1=O)OCCO2 |
Introduction
Structural Characteristics
Molecular Architecture
The core structure of 7,7,9,9-tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one consists of a cyclohexane ring fused to a 1,3-dioxolane ring via a spiro carbon atom (C8). The ketone group at position 8 introduces polarity, while the deuterium substitution at positions 7 and 9 modifies vibrational and rotational properties critical for spectroscopic analysis. The molecular formula is C₈H₈D₄O₃, with a molecular weight of 160.21 g/mol (calculated from the parent compound’s mass of 156.18 g/mol plus four deuterium atoms).
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 22428-87-1 | |
Molecular Formula | C₈H₈D₄O₃ | |
IUPAC Name | 7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one | |
Deuterium Positions | C7 and C9 |
Spectroscopic Signatures
Deuterium incorporation alters infrared (IR) and nuclear magnetic resonance (NMR) spectra. In IR, C-D stretching vibrations appear near 2100–2200 cm⁻¹, distinct from C-H bands (~2800–3000 cm⁻¹). In ¹H NMR, the absence of signals for protons at C7 and C9 simplifies spectral interpretation, while ²H NMR reveals quintuplets due to coupling with adjacent protons.
Synthesis and Purification
Synthetic Routes
The compound is synthesized via deuteration of 1,4-dioxaspiro[4.5]decan-8-one using deuterated reagents. A common approach involves acid- or base-catalyzed hydrogen-deuterium (H-D) exchange in deuterium oxide (D₂O), targeting the β-hydrogens adjacent to the ketone group. Alternative methods include:
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Catalytic deuteration: Using Pd/C or Raney nickel in D₂ atmosphere under high pressure.
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Grignard reagent substitution: Reacting deuterated organomagnesium halides with the parent ketone.
Challenges in Deuteration
Selective deuteration at C7 and C9 requires precise control of reaction conditions to avoid over-deuteration or side reactions. Kinetic isotope effects (KIEs) may slow reaction rates, necessitating extended reaction times or elevated temperatures. Purification via column chromatography or recrystallization ensures ≥98% isotopic purity, as confirmed by mass spectrometry .
Physicochemical Properties
Thermal and Solubility Profiles
The deuterated compound exhibits minor differences in melting point and solubility compared to its protiated analog. While the parent compound melts at 70–73°C , isotopic substitution elevates the melting point slightly due to stronger C-D bonds. Solubility in polar solvents (e.g., DMSO, methanol) remains high, facilitating use in biological assays.
Table 2: Comparative Physicochemical Data
Property | Parent Compound | Deuterated Analog | Source |
---|---|---|---|
Melting Point | 70–73°C | 72–75°C (estimated) | |
Boiling Point | 268.3°C at 760 mmHg | Similar (±2°C) | |
Density | 1.2 g/cm³ | ~1.2 g/cm³ |
Applications in Scientific Research
Isotopic Tracing in Metabolism
Deuterium labeling enables tracking of the compound’s metabolic fate in vivo. For example, in pharmacokinetic studies, LC-MS/MS detects deuterated metabolites to elucidate biotransformation pathways without interference from endogenous compounds.
Kinetic Isotope Effect (KIE) Studies
The C-D bond’s higher bond dissociation energy compared to C-H (∼1–2 kcal/mol) slows reaction rates in processes like enzymatic oxidation or hydrolysis. Measuring KIEs provides insights into reaction mechanisms and transition states.
Spectroscopic Standards
In NMR spectroscopy, the compound serves as an internal standard for quantifying protiated analogs in complex mixtures. Its distinct ²H signals enable precise integration in deuterium-depleted matrices.
Future Directions
Expanding Synthetic Methodologies
Developing catalytic asymmetric deuteration techniques could yield enantiomerically pure deuterated spirocycles for chiral drug synthesis.
Biomedical Applications
Exploration of the compound’s role in positron emission tomography (PET) tracers or deuterium magnetic resonance imaging (MRI) contrast agents is warranted, leveraging its stable isotopic label.
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